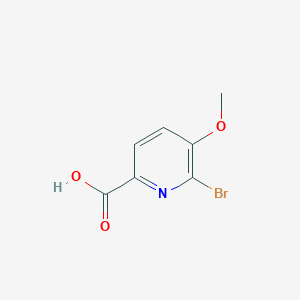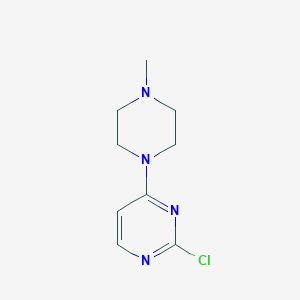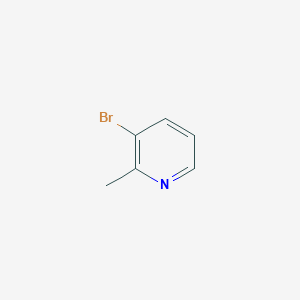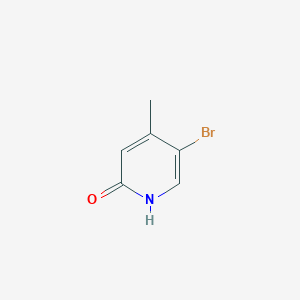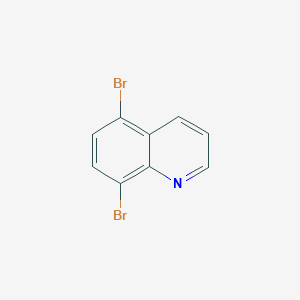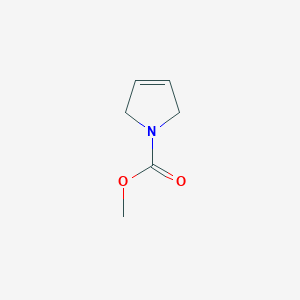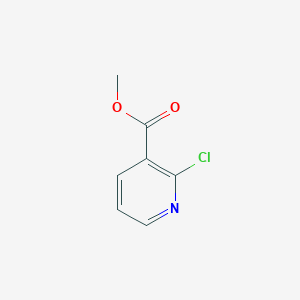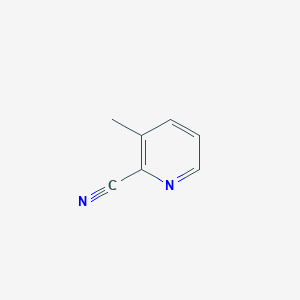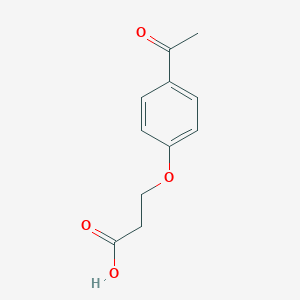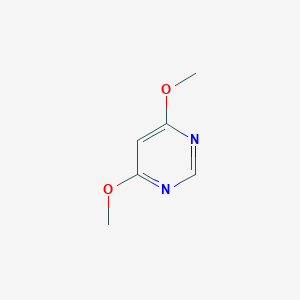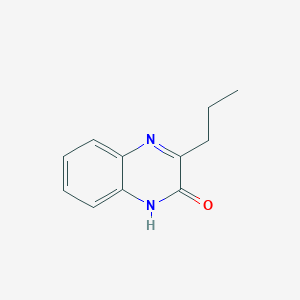
3-propylquinoxalin-2(1H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-propylquinoxalin-2(1H)-one is a heterocyclic compound that has been extensively studied in recent years due to its potential applications in various fields, including medicine, agriculture, and material science. This compound is of particular interest due to its unique chemical structure and its ability to interact with biological systems in a variety of ways.
Mecanismo De Acción
The exact mechanism of action of 3-propylquinoxalin-2(1H)-one is not yet fully understood, but it is believed to interact with various cellular signaling pathways, including those involved in inflammation and oxidative stress. It may also act as a direct antioxidant, scavenging free radicals and protecting cells from oxidative damage.
Biochemical and Physiological Effects
Studies have shown that this compound has a variety of biochemical and physiological effects, including reducing inflammation, protecting against oxidative stress, and promoting cell survival. It has also been shown to have potential as an anti-cancer agent, with studies demonstrating its ability to induce apoptosis in cancer cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using 3-propylquinoxalin-2(1H)-one in laboratory experiments is its high purity and low toxicity, which makes it a safe and reliable compound to work with. However, its limited solubility in water can make it difficult to use in certain applications, and its relatively high cost may limit its use in some research settings.
Direcciones Futuras
There are numerous potential future directions for research on 3-propylquinoxalin-2(1H)-one, including investigating its potential applications in drug development, material science, and agriculture. Some potential areas of focus for future research include:
1. Developing new synthesis methods for this compound that are more efficient and cost-effective.
2. Investigating the potential of this compound as an anti-cancer agent, and exploring its mechanisms of action in cancer cells.
3. Studying the potential of this compound as an anti-inflammatory agent, and investigating its effects on various inflammatory pathways.
4. Exploring the potential of this compound as a material for use in electronic devices, due to its unique chemical and physical properties.
5. Investigating the potential of this compound as a natural pesticide or herbicide, due to its ability to interact with biological systems.
Conclusion
In conclusion, this compound is a heterocyclic compound that has a wide range of potential applications in various fields, including medicine, agriculture, and material science. Its unique chemical structure and ability to interact with biological systems make it an exciting area of research, with numerous potential future directions for investigation.
Métodos De Síntesis
The most common method for synthesizing 3-propylquinoxalin-2(1H)-one involves the reaction of 2-aminobenzonitrile with 1-bromo-3-propanol in the presence of a suitable catalyst. This reaction yields the desired compound in good yields and with high purity.
Aplicaciones Científicas De Investigación
3-propylquinoxalin-2(1H)-one has been the subject of numerous scientific studies in recent years, with researchers investigating its potential applications in various fields. In medicine, this compound has been shown to have potential as an anti-inflammatory agent, with studies demonstrating its ability to inhibit the production of pro-inflammatory cytokines in vitro.
Propiedades
Número CAS |
13297-36-4 |
|---|---|
Fórmula molecular |
C11H12N2O |
Peso molecular |
188.23 g/mol |
Nombre IUPAC |
3-propyl-1H-quinoxalin-2-one |
InChI |
InChI=1S/C11H12N2O/c1-2-5-10-11(14)13-9-7-4-3-6-8(9)12-10/h3-4,6-7H,2,5H2,1H3,(H,13,14) |
Clave InChI |
LNDVYFKYSASZJQ-UHFFFAOYSA-N |
SMILES |
CCCC1=NC2=CC=CC=C2NC1=O |
SMILES canónico |
CCCC1=NC2=CC=CC=C2NC1=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



